molecular formula C18H15NO B1268537 4-Amino-2,6-diphenylphenol CAS No. 50432-01-4

4-Amino-2,6-diphenylphenol

Cat. No.: B1268537
CAS No.: 50432-01-4
M. Wt: 261.3 g/mol
InChI Key: YCOUFOVMXBWYIX-UHFFFAOYSA-N
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Description

4-Amino-2,6-diphenylphenol, also known as 4-amino-2,6-di-tert-butylphenol, is an aromatic organic compound with a wide range of applications in scientific research. It is used in many different fields, including biochemistry, physiology, pharmacology, and environmental science. Its chemical structure consists of a phenol group with two tert-butyl substituents and an amino group. It is a white, crystalline solid with a melting point of approximately 145 °C.

Scientific Research Applications

Oxidation Mechanisms

4-Amino-2,6-diphenylphenol has been investigated for its role in various oxidation mechanisms. For instance, its electrochemical oxidation in acetonitrile has been studied, revealing complex mechanisms involving the formation of phenoxyl radicals and quinoneimines (Hapiot & Pinson, 1993).

Electrochemical Sensing Applications

This compound has been utilized in developing electrochemical sensors. A notable application is its incorporation in graphite micropowder modified electrodes for the indirect electrochemical detection of Δ9-tetrahydrocannabinol in saliva (Goodwin, Banks, & Compton, 2006).

Antioxidant Properties

Research has shown that this compound, along with other phenyl-substituted phenols, demonstrates antioxidative properties. These compounds show synergism with ββ′disubstituted diethyl sulphides, contributing significantly to the inhibition of autoxidation of polypropene (Jonge, Hageman, Huysmans, & Mijs, 1973).

Electrocatalytic Detection

It has also been explored for the electrocatalytic detection of biomolecules like glutathione, showing potential as a sensitive mediator in electrochemical responses (Lowinsohn, Lee, & Compton, 2014).

Synthesis and Chemical Reactions

Various studies have focused on synthesizing this compound and its reactions. One research pathway includes the synthesis of 2,6-diphenylphenol through the catalysis dehydrogenation of tricyclic ketones (Xu Dong-hai, 2010). Another study explored the reactions of α-phosphorylated 2,6-di-tert-butyl-4-methylidene-2,5-cyclohexadienones with meta-phenylenediamine, showcasing the synthetic possibilities of phosphorylated methylidenequinones (Gibadullina, Shaekhov, Badrtdinov, & Burilov, 2014).

Catalysis and Polymer Studies

The compound has been part of studies focusing on catalysis and polymer reactions. For example, it played a role in the study of the oxidative coupling of phenols catalyzed by soluble copper—polymer complexes (Schouten, Noordegraaf, Jekel, & Challa, 1979). It also contributed to the development of rigid-rod polyamides and polyimides (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Safety and Hazards

4-Amino-2,6-diphenylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

One relevant paper found discusses the use of this compound in the direct electrochemical detection of drugs of abuse . The paper highlights the synthetic potential of this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-2,6-diphenylphenol plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It has been used in the synthesis of 4-diazo-2,6-diphenylcyclohexa-2,5-dienone through diazotization in glacial acetic acid . The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to interact with phenol derivatives, undergoing a Gibbs reaction . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phenol derivatives can lead to changes in the voltammetric response, which is proportional to the amount of phenol in solution . This indicates that this compound can modulate cellular responses by interacting with specific biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can undergo oxidation to form reactive intermediates, which may interact with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a melting point of 148-150°C and a relatively low water solubility . These properties suggest that the compound may have long-term effects on cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. The compound’s interaction with enzymes and proteins can result in threshold effects, where a certain dosage is required to observe significant changes in cellular function . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of other compounds, such as 4-diazo-2,6-diphenylcyclohexa-2,5-dienone, highlights its importance in metabolic processes . These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s relatively low water solubility suggests that it may rely on specific transport mechanisms to reach its target sites . Understanding these transport and distribution pathways is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

4-amino-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUFOVMXBWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347438
Record name 4-Amino-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50432-01-4
Record name 4-Amino-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-diphenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Amino-2,6-diphenylphenol contribute to the electrochemical detection of Glutathione?

A1: this compound acts as a redox mediator in the electrochemical detection of Glutathione. [] The process involves the electrochemical generation of quinoneimine from this compound. This quinoneimine then reacts specifically with Glutathione, leading to a measurable decrease in the quinoneimine signal. This decrease, detectable through voltammetry, allows for the indirect quantification of Glutathione. [, ]

Q2: Why is this compound considered a suitable mediator for this type of electrochemical detection?

A2: Research indicates that this compound exhibits superior sensitivity compared to other tested mediators like acetaminophen and 4-amino-2,6-dichlorophenol. [] This enhanced sensitivity translates to a lower limit of detection for Glutathione, making it a preferred choice for analytical applications. []

Q3: What is the significance of the "ET-values" mentioned in relation to this compound derivatives?

A3: "ET-values" refer to solvent polarity parameters. The research highlights that the long-wavelength absorption maximum of a this compound derivative changes depending on the solvent used. [] By correlating these shifts with Taft-Substituent constants of alcohols, new ET-values for these solvents can be determined, providing valuable insights into solvent properties. []

Q4: Can this compound be utilized in applications beyond Glutathione sensing?

A4: Yes, the research demonstrates that this compound, when immobilized onto a graphite micropowder modified electrode, can be employed for the indirect electrochemical detection of Δ9-Tetrahydrocannabinol in artificial saliva. [] This application showcases its versatility as a mediator in electrochemical sensing platforms for different analytes. []

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